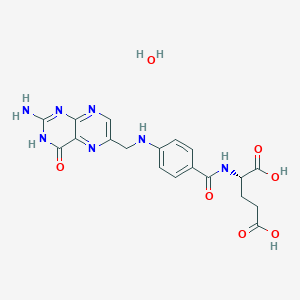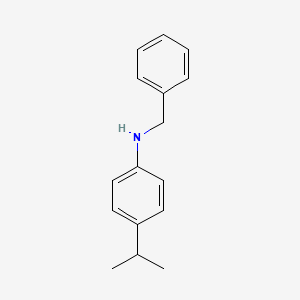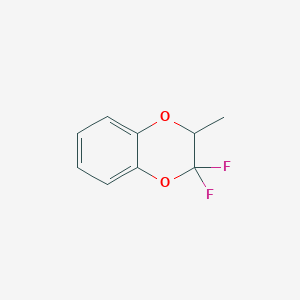
Folic acid hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Folic acid hydrate, also known as pteroylglutamic acid hydrate, is a water-soluble B-vitamin that is essential for numerous bodily functions. It is a synthetic form of folate, which is naturally present in many foods. This compound is commonly used in dietary supplements and fortified foods due to its stability and bioavailability. It plays a crucial role in DNA synthesis, repair, and methylation, as well as in amino acid metabolism.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Folic acid hydrate can be synthesized through a multi-step chemical process. The synthesis typically involves the condensation of p-aminobenzoyl-L-glutamic acid with pteridine derivatives. The reaction conditions often require acidic or basic environments, controlled temperatures, and specific catalysts to ensure the proper formation of the folic acid structure.
Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis using similar methods as in laboratory settings but optimized for efficiency and yield. The process includes the purification of the final product through crystallization or other separation techniques to obtain high-purity this compound suitable for pharmaceutical and food applications.
Análisis De Reacciones Químicas
Types of Reactions: Folic acid hydrate undergoes various chemical reactions, including:
Oxidation: Folic acid can be oxidized to dihydrofolic acid and further to tetrahydrofolic acid.
Reduction: The reduction of folic acid to tetrahydrofolic acid is catalyzed by the enzyme dihydrofolate reductase.
Substitution: Folic acid can participate in substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Dihydrofolate reductase and NADPH are commonly used in biological systems.
Substitution: Strong nucleophiles such as amines and thiols can facilitate substitution reactions.
Major Products Formed:
Tetrahydrofolic acid: A key product formed through the reduction of folic acid.
Methyltetrahydrofolic acid: Formed through methylation reactions involving tetrahydrofolic acid.
Aplicaciones Científicas De Investigación
Folic acid hydrate has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of various folate derivatives and analogs.
Biology: Essential for studying cellular processes involving DNA synthesis and repair.
Medicine: Used in the treatment of folate deficiency, megaloblastic anemia, and as a supplement during pregnancy to prevent neural tube defects.
Industry: Incorporated into fortified foods and dietary supplements to enhance nutritional value.
Mecanismo De Acción
Folic acid hydrate is often compared with other folate compounds such as:
Methyltetrahydrofolic acid: A naturally occurring form of folate that is more bioavailable and does not require reduction by dihydrofolate reductase.
Folinic acid:
Uniqueness: this compound is unique due to its stability and ease of incorporation into supplements and fortified foods. Unlike naturally occurring folates, it is not prone to degradation during food processing and storage, making it an ideal choice for enhancing dietary folate intake.
Comparación Con Compuestos Similares
- Methyltetrahydrofolic acid
- Folinic acid
- Dihydrofolic acid
Folic acid hydrate remains a critical compound in both nutritional and therapeutic contexts, offering stability and efficacy in various applications.
Propiedades
IUPAC Name |
(2S)-2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid;hydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N7O6.H2O/c20-19-25-15-14(17(30)26-19)23-11(8-22-15)7-21-10-3-1-9(2-4-10)16(29)24-12(18(31)32)5-6-13(27)28;/h1-4,8,12,21H,5-7H2,(H,24,29)(H,27,28)(H,31,32)(H3,20,22,25,26,30);1H2/t12-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URUVNZVKCVQPNX-YDALLXLXSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)NCC2=CN=C3C(=N2)C(=O)NC(=N3)N.O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)N[C@@H](CCC(=O)O)C(=O)O)NCC2=CN=C3C(=N2)C(=O)NC(=N3)N.O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N7O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,2-Bis[4-(2-hydroxyethoxyethoxy)-phenyl]-1,1,2,2-tetrafluoroethane](/img/structure/B6299679.png)

![1,2-Bis[4-(2-hydroxyethoxy)phenyl]-1,1,2,2-tetrafluoroethane](/img/structure/B6299697.png)


![8-Iodo-6H-imidazo[1,2-c]pyrimidin-5-one](/img/structure/B6299703.png)
![2-(Benzo[d]thiazol-2-yl)-3-fluorophenol](/img/structure/B6299711.png)






